N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC14800016
Molecular Formula: C24H18FN3O2
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18FN3O2 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-(3-acetamidophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide |
| Standard InChI | InChI=1S/C24H18FN3O2/c1-15(29)26-18-5-4-6-19(13-18)27-24(30)21-14-23(16-9-11-17(25)12-10-16)28-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29)(H,27,30) |
| Standard InChI Key | SQGOZFGEBJDPTG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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A quinoline heterocycle serving as the central scaffold.
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A 4-fluorophenyl group at the 2-position, introducing electronegativity and potential halogen bonding capabilities.
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An N-[3-(acetylamino)phenyl]carboxamide substituent at the 4-position, contributing hydrogen-bonding and hydrophobic interactions.
The IUPAC name, N-(3-acetamidophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide, reflects this arrangement. Computational models predict a planar quinoline core with substituents oriented orthogonally to minimize steric hindrance .
Physicochemical Properties
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Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO).
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LogP: Estimated at 3.2, indicating moderate lipophilicity.
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pKa: The acetylamino group has a pKa of ~10.5, while the quinoline nitrogen is weakly basic (pKa ~4.2) .
Synthesis and Optimization
Key Synthetic Routes
The compound is typically synthesized via multi-step protocols:
Friedländer Quinoline Synthesis
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Step 1: Condensation of 2-aminobenzaldehyde with a ketone derivative to form the quinoline core.
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Step 2: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura cross-coupling .
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Step 3: Carboxamide formation using 3-(acetylamino)aniline and a coupling reagent (e.g., HATU).
Solid-Phase Synthesis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Friedländer | 65–70 | ≥95 | Scalability |
| Solid-Phase | 80–85 | ≥98 | Rapid optimization |
Biological Activity and Mechanisms
Anti-Inflammatory Effects
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Suppresses NF-κB signaling in macrophages (LPS-induced model), reducing TNF-α and IL-6 production by 40–60%.
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COX-2 inhibition with IC = 5.7 μM, comparable to celecoxib .
Structural Analogs and Structure-Activity Relationships (SAR)
Comparative Analysis
Modifications to the acetylamino or fluorophenyl groups significantly alter bioactivity:
Key Trends:
Pharmacological Applications and Challenges
Therapeutic Prospects
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Oncology: Combination therapies with doxorubicin show synergistic effects.
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Autoimmune Diseases: Potential for rheumatoid arthritis due to dual COX-2/NF-κB inhibition .
ADME/Toxicity Profile
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